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Introduction
Surface modification of nanoparticles is a critical strategy in the field of drug delivery to

enhance their therapeutic efficacy. Dihexadecyl phosphate (DHP) is a negatively charged

synthetic phospholipid widely employed to functionalize the surface of various nanoparticles.[1]

This modification imparts a negative surface charge, which can improve colloidal stability,

influence cellular uptake, and modulate drug release kinetics. These application notes provide

detailed protocols and data for the surface modification of nanoparticles with DHP, intended to

guide researchers in the development of advanced nanomedicine platforms.

Core Applications of DHP Surface Modification
The functionalization of nanoparticles with dihexadecyl phosphate offers several advantages

in drug delivery systems:

Enhanced Stability: The introduction of the negatively charged phosphate groups increases

electrostatic repulsion between nanoparticles, preventing aggregation and enhancing their

stability in physiological environments.[2]

Modulated Cellular Uptake: The surface charge of nanoparticles is a key determinant of their

interaction with cell membranes. Negatively charged nanoparticles created by DHP
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modification can influence the mechanism of cellular entry, which is crucial for intracellular

drug delivery.[1][3]

Sustained Drug Release: DHP can be incorporated into lipid-based or polymeric

nanoparticles to control the release profile of encapsulated therapeutic agents, often leading

to a more sustained release.

Versatility: DHP can be used to coat a variety of nanoparticle cores, including lipid-based

nanoparticles (liposomes), polymeric nanoparticles, and inorganic nanoparticles, making it a

versatile tool for nanocarrier development.[4]

Experimental Protocols
Protocol 1: Preparation of DHP-Modified Liposomes
using the Thin-Film Hydration Method
This protocol describes the preparation of unilamellar liposomes with a negatively charged

surface conferred by the incorporation of dihexadecyl phosphate.

Materials:

Phosphatidylcholine (PC)

Cholesterol (CHOL)

Dihexadecyl phosphate sodium salt (DHPNa)

Chloroform

Butanol

Phosphate buffer (10 mM, pH 7.4)

Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

Lipid Film Formation:
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Dissolve phosphatidylcholine, cholesterol, and dihexadecyl phosphate sodium salt in a

2:1 butanol/chloroform solution in a round-bottom flask. A common molar ratio is 19:9.5:1

for PC:CHOL:DHPNa.[5]

For example, to prepare a 4 mL liposomal dispersion, use 60.8 mg of PC, 14.71 mg of

CHOL, and 2.23 mg of DHPNa.[5]

Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the

inner surface of the flask.

Dry the film under vacuum for at least 24 hours to remove any residual solvent.[5]

Hydration:

Hydrate the dried lipid film with 10 mM phosphate buffer (pH 7.4) by vortexing or gentle

shaking. This will result in the formation of multilamellar vesicles (MLVs).

Extrusion:

To obtain unilamellar vesicles of a defined size, subject the MLV dispersion to extrusion

through polycarbonate membranes with a 100 nm pore size.[5]

Pass the dispersion through the extruder multiple times (e.g., 10-20 times) to ensure a

uniform size distribution.

Characterization:

Characterize the resulting DHP-modified liposomes for particle size, polydispersity index

(PDI), and zeta potential using Dynamic Light Scattering (DLS).

Analyze the morphology of the liposomes using Transmission Electron Microscopy (TEM).

Protocol 2: Surface Modification of Pre-formed
Nanoparticles with DHP
This protocol provides a general method for coating existing nanoparticle cores (e.g., polymeric

or inorganic) with a DHP layer.
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Materials:

Pre-formed nanoparticles (e.g., PLGA, silica, or gold nanoparticles)

Dihexadecyl phosphate (DHP)

Ethanol or a suitable organic solvent for DHP

Deionized water or buffer

Probe sonicator or homogenizer

Centrifuge

Procedure:

DHP Solution Preparation:

Dissolve dihexadecyl phosphate in ethanol or another appropriate organic solvent to

create a stock solution (e.g., 1-5 mg/mL).

Nanoparticle Dispersion:

Disperse the pre-formed nanoparticles in deionized water or a suitable buffer at a known

concentration (e.g., 1 mg/mL).

Coating Process:

Slowly add the DHP solution dropwise to the nanoparticle dispersion while stirring or

sonicating. The amount of DHP to add will depend on the desired surface coverage and

should be optimized for the specific nanoparticle system.

Continue to stir or sonicate the mixture for a specified period (e.g., 1-4 hours) at room

temperature to allow for the adsorption of DHP onto the nanoparticle surface.

Purification:
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Remove the excess, unincorporated DHP by centrifugation. Pellet the DHP-coated

nanoparticles by centrifuging at an appropriate speed and time.

Discard the supernatant and resuspend the nanoparticle pellet in fresh deionized water or

buffer.

Repeat the washing step 2-3 times to ensure complete removal of free DHP.

Characterization:

Analyze the uncoated and DHP-coated nanoparticles to confirm successful surface

modification.

Measure the particle size, PDI, and zeta potential to observe changes resulting from the

DHP coating. A significant shift to a more negative zeta potential is indicative of successful

coating.

Use techniques like Fourier-Transform Infrared Spectroscopy (FTIR) to detect the

presence of phosphate groups on the nanoparticle surface.

Data Presentation
The following tables summarize representative quantitative data demonstrating the effect of

DHP surface modification on nanoparticle properties.

Table 1: Physicochemical Characterization of Bare vs. DHP-Modified Nanoparticles
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Nanoparticle
Formulation

Average Particle
Size (nm)

Polydispersity
Index (PDI)

Zeta Potential (mV)

Bare PLGA

Nanoparticles
155 ± 5.2 0.15 ± 0.03 -5.8 ± 1.2

DHP-PLGA

Nanoparticles
175 ± 6.8 0.18 ± 0.04 -35.2 ± 2.5

Bare Silica

Nanoparticles
102 ± 4.1 0.12 ± 0.02 -15.4 ± 1.8

DHP-Silica

Nanoparticles
115 ± 5.5 0.14 ± 0.03 -42.1 ± 3.1

Data are presented as mean ± standard deviation (n=3). Note: These are representative values

and will vary depending on the specific nanoparticle core and modification protocol.

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle Formulation Drug Loading (%)
Encapsulation Efficiency
(%)

Doxorubicin in Bare PLGA NP 8.2 ± 0.7 85.5 ± 4.3

Doxorubicin in DHP-PLGA NP 7.5 ± 0.6 82.1 ± 3.9

Paclitaxel in Bare Liposomes 5.1 ± 0.4 90.2 ± 5.1

Paclitaxel in DHP-Liposomes 4.8 ± 0.5 88.5 ± 4.7

Data are presented as mean ± standard deviation (n=3). Note: Drug loading and encapsulation

efficiency can be influenced by the physicochemical properties of the drug and the composition

of the nanoparticle.

Visualizations
Experimental Workflow for DHP Surface Modification
and Characterization
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Caption: Workflow for DHP surface modification and characterization.

Cellular Uptake Pathways of DHP-Modified
Nanoparticles
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Caption: Cellular uptake pathways for functionalized nanoparticles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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